Cas no 1822-61-3 (4-(chloromethyl)piperidine hydrochloride)
4-(chloromethyl)piperidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Piperidine,4-(chloromethyl)-, hydrochloride (1:1)
- 4-(chloromethyl)piperidine,hydrochloride
- 4-Chloromethyl-piperidine hydrochloride
- 4-(chloromethyl)piperidine hydrochloride
- 4-(chloromethyl)piperidine;hydrochloride
- 4-Chloromethylpiperidine HCl
- 4-Chloromethyl-piperidinehydrochloride
- P17439
- 4-Chloromethylpiperidine hydrochloride
- SB41361
- SY029313
- MFCD11110948
- 4-(Chloromethyl)piperidine--hydrogen chloride (1/1)
- BAA82261
- NSC-251636
- RM5XVH89X5
- XLHLVPVJPDGPBC-UHFFFAOYSA-N
- AKOS025402878
- AM100418
- Piperidine, 4-(chloromethyl)-, hydrochloride (1:1)
- EN300-7605620
- SCHEMBL5263071
- 1822-61-3
- A880912
- CS-0051167
- 4-(CHLOROMETHYL)PIPERIDINE HCL
- NSC251636
- AS-54048
- Piperidine, 4-(chloromethyl)-, hydrochloride
- DTXSID20497817
- 4-(CHLOROMETHYL)PIPERIDINE, HYDROCHLORIDE
- BCP19802
- 4-Chloromethylpiperidine Hydrochloride;
- DB-305867
-
- MDL: MFCD11110948
- Inchi: 1S/C6H12ClN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
- InChI Key: XLHLVPVJPDGPBC-UHFFFAOYSA-N
- SMILES: ClCC1CCNCC1.Cl
Computed Properties
- Exact Mass: 169.04300
- Monoisotopic Mass: 169.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 59.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Melting Point: 128-130 ºC
- PSA: 12.03000
- LogP: 2.35560
4-(chloromethyl)piperidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129005824-5g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | 95% | 5g |
$1290.42 | 2023-09-02 | |
| Alichem | A129005824-10g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | 95% | 10g |
$1688.40 | 2023-09-02 | |
| Alichem | A129005824-25g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | 95% | 25g |
$2840.80 | 2023-09-02 | |
| Fluorochem | 088507-1g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | Cl.ClCC1CCNCC1 | 1g |
£305.00 | 2022-03-01 | |
| Fluorochem | 088507-5g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | Cl.ClCC1CCNCC1 | 5g |
£990.00 | 2022-03-01 | |
| Fluorochem | 088507-10g |
4-Chloromethyl-piperidine hydrochloride |
1822-61-3 | Cl.ClCC1CCNCC1 | 10g |
£1665.00 | 2022-03-01 | |
| TRC | C371420-1g |
4-(Chloromethyl)piperidine Hydrochloride |
1822-61-3 | 1g |
$ 800.00 | 2023-09-08 | ||
| Chemenu | CM133192-1g |
4-(chloromethyl)piperidine hydrochloride |
1822-61-3 | 95% | 1g |
$309 | 2021-08-05 | |
| Chemenu | CM133192-5g |
4-(chloromethyl)piperidine hydrochloride |
1822-61-3 | 95% | 5g |
$865 | 2021-08-05 | |
| Apollo Scientific | OR471034-5g |
4-(Chloromethyl)piperidine hydrochloride |
1822-61-3 | 5g |
£770.00 | 2023-09-01 |
4-(chloromethyl)piperidine hydrochloride Suppliers
4-(chloromethyl)piperidine hydrochloride Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 4-(chloromethyl)piperidine hydrochloride
Comprehensive Guide to 4-(Chloromethyl)piperidine Hydrochloride (CAS 1822-61-3): Properties, Applications, and Industry Insights
4-(Chloromethyl)piperidine hydrochloride (CAS 1822-61-3) is a versatile organic compound widely utilized in pharmaceutical synthesis, agrochemical research, and material science. This white to off-white crystalline powder, with a molecular formula of C6H13Cl2N, has garnered significant attention due to its role as a key building block in drug discovery and specialty chemical manufacturing. Its unique structural features, including the reactive chloromethyl group and the piperidine ring, make it invaluable for N-alkylation reactions and heterocyclic modifications.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4-(chloromethyl)piperidine HCl. Researchers frequently search for "piperidine derivatives in medicinal chemistry" or "CAS 1822-61-3 solubility data," reflecting demand for both theoretical and practical knowledge. The compound's stability under controlled conditions and compatibility with microwave-assisted synthesis techniques align with modern laboratory efficiency demands.
From a structural perspective, the hydrochloride salt form enhances the compound's handling properties and solubility in polar solvents. Analytical studies using HPLC and NMR spectroscopy confirm its high purity (>98%), critical for GMP manufacturing applications. The chloromethyl moiety serves as an excellent leaving group in nucleophilic substitution reactions, enabling the creation of diverse pharmacophores for CNS-targeting compounds.
In pharmaceutical contexts, 4-(chloromethyl)piperidine hydrochloride features prominently in patents related to neurological disorder treatments and enzyme inhibitors. Its piperidine core mimics natural alkaloids, making it valuable for designing bioactive molecules. Industry professionals often inquire about "scaling up piperidine derivatives" or "CAS 1822-61-3 safety profile," underscoring its transition from research-scale to industrial applications.
Material scientists employ this compound to modify polymer backbones, creating cationic functional materials for water treatment or ion-exchange resins. The quaternization reactions facilitated by its reactive groups enable the development of antimicrobial surfaces—a hot topic in post-pandemic material design. Environmental considerations drive searches for "biodegradable piperidine derivatives" and "green synthesis of chloromethyl compounds."
Quality control protocols for CAS 1822-61-3 typically involve Karl Fischer titration for moisture analysis and residual solvent testing by GC. Storage recommendations emphasize protection from humidity and oxidation, with stability data showing excellent shelf life when stored below 25°C. These technical details address common queries like "long-term storage of hydrochloride salts" and "handling hygroscopic compounds."
Emerging applications in bioconjugation chemistry leverage the compound's ability to introduce positive charges into biomolecules. This proves particularly valuable in mRNA vaccine adjuvant development and diagnostic probe design—areas experiencing exponential growth. Cross-disciplinary searches for "piperidine linkers in biotech" demonstrate its expanding relevance beyond traditional chemistry sectors.
Regulatory compliance remains a key consideration, with REACH registration and ICH guidelines governing its use in pharmaceutical applications. Technical documents often highlight its classification as an irritant, necessitating proper PPE during handling—information frequently sought in "lab safety for amine hydrochlorides" searches. Proper ventilation and neutralization protocols feature prominently in safety discussions.
The compound's commercial availability in multiple packaging options (from gram-scale to kilogram quantities) meets diverse research needs. Suppliers increasingly provide custom synthesis services and analytical method development support, responding to demand for "high-purity specialty amines." Market analyses predict steady growth for functionalized piperidines, driven by expanding orphan drug development pipelines.
Innovative purification techniques such as recrystallization from ethanol/ether mixtures or chromatographic methods ensure meeting stringent purity requirements. These process optimizations address frequent queries about "removing impurities from hydrochloride salts." The compound's melting point range (195-198°C) and spectral characteristics (IR: 2500-3000 cm-1 broad band for HCl) serve as important quality markers.
Looking forward, 4-(chloromethyl)piperidine hydrochloride maintains relevance through its adaptability to continuous flow chemistry systems and automated synthesis platforms. Its role in creating quaternary ammonium compounds positions it advantageously in surfactant innovation and phase-transfer catalysis. As sustainable chemistry gains momentum, research into catalytic chloromethylation methods may further enhance its synthetic appeal.
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